molecular formula C14H11ClO B8429124 3'-Chloro-3-hydroxystilbene

3'-Chloro-3-hydroxystilbene

Cat. No. B8429124
M. Wt: 230.69 g/mol
InChI Key: YEBCUGLJAXHLOV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3'-Chloro-3-hydroxystilbene is a useful research compound. Its molecular formula is C14H11ClO and its molecular weight is 230.69 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3'-Chloro-3-hydroxystilbene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3'-Chloro-3-hydroxystilbene including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

3'-Chloro-3-hydroxystilbene

Molecular Formula

C14H11ClO

Molecular Weight

230.69 g/mol

IUPAC Name

3-[2-(3-chlorophenyl)ethenyl]phenol

InChI

InChI=1S/C14H11ClO/c15-13-5-1-3-11(9-13)7-8-12-4-2-6-14(16)10-12/h1-10,16H

InChI Key

YEBCUGLJAXHLOV-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)O)C=CC2=CC(=CC=C2)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

An excess of triethyl phosphite was added to 3-chlorobenzyl chloride (a), and the mixture was heated with stirring at 130° C. until the generation of ethyl bromide stopped. Diethylchlorobenzyl phosphonate (b) was obtained by the removal of excess triethyl phosphite. Dried dimethylformamide and an excess of sodium methylate were added thereto as a solvent and as a base, respectively, followed by cooling at 0° C. on an ice bath. An equivalent of m-anisaldehyde (c) was added thereto, and the mixture was stirred at room temperature for 1 hour. Then, after stirring at 90° C. for 1 hour, the temperature was lowered to room temperature and stirring was continued overnight. The reaction solution was extracted with ethyl acetate to obtain an ethyl acetate extract. This extract was purified by silica gel chromatography (solvent: hexane/ethyl acetate=9.5/0.5 (V/V)) to obtain 3'-chloro-3-methoxystilbene (d). Subsequently, an excess of pyridinium chloride was added to 3'-chloro-3-methoxystilbene (d), and heated with stirring at 180° C. for 3 hours. The reaction solution was extracted with ethyl acetate, and the resulting ethyl acetate extract was purified by silica gel chromatography (solvent: hexane/ethyl acetate=8.5/1.5 (V/V)) to obtain 3'-chloro-3-hydroxystilbene (compound 4).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.